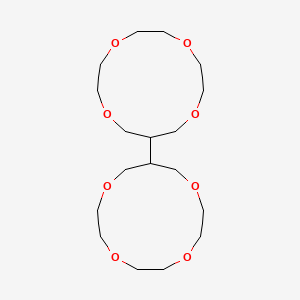![molecular formula C17H29NO3 B14323960 1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol CAS No. 112064-54-7](/img/structure/B14323960.png)
1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propan-2-yl group, an amino group, and a phenoxy group with a propoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(2-propoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under various conditions depending on the desired product.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Propan-2-yl)amino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
- 1-[(Propan-2-yl)amino]-3-[4-(2-ethoxyethyl)phenoxy]propan-2-ol
- 1-[(Propan-2-yl)amino]-3-[4-(2-butoxyethyl)phenoxy]propan-2-ol
Uniqueness
1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol is unique due to its specific propoxyethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds with different substituents.
Properties
CAS No. |
112064-54-7 |
|---|---|
Molecular Formula |
C17H29NO3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H29NO3/c1-4-10-20-11-9-15-5-7-17(8-6-15)21-13-16(19)12-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3 |
InChI Key |
LERHFDODSDBTKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


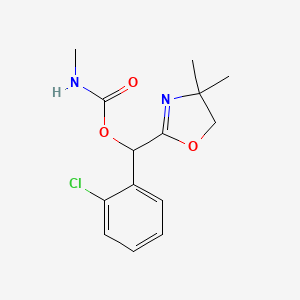
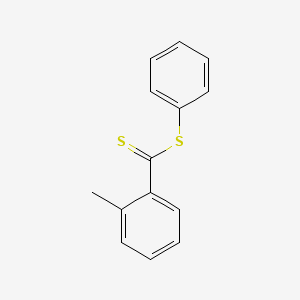
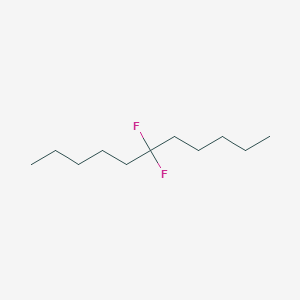
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)

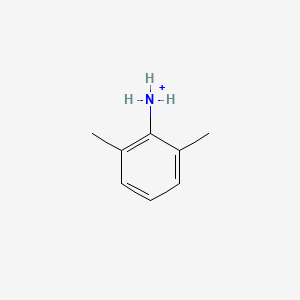

![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
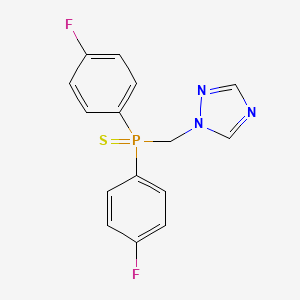
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
